molecular formula C13H21NO2 B14148470 2-Amino-2-[4-(pentyloxy)phenyl]ethanol CAS No. 157142-49-9

2-Amino-2-[4-(pentyloxy)phenyl]ethanol

Cat. No.: B14148470
CAS No.: 157142-49-9
M. Wt: 223.31 g/mol
InChI Key: IXAKQAQBCHXBOT-UHFFFAOYSA-N
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Description

The molecular formula of this compound is C15H23NO6, and it has a molecular weight of 313.35 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-[4-(pentyloxy)phenyl]ethanol can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction utilizes boron reagents and palladium catalysts under mild and functional group tolerant conditions . The general steps include oxidative addition, transmetalation, and reductive elimination to form the desired product.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-[4-(pentyloxy)phenyl]ethanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

2-Amino-2-[4-(pentyloxy)phenyl]ethanol has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-[4-(pentyloxy)phenyl]ethanol involves its interaction with molecular targets and pathways. As a sympathomimetic compound, it mimics the effects of sympathetic nervous system neurotransmitters, leading to vasoconstriction and reduced nasal congestion. The compound binds to adrenergic receptors, triggering a cascade of intracellular events that result in its physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-[4-(methoxy)phenyl]ethanol
  • 2-Amino-2-[4-(ethoxy)phenyl]ethanol
  • 2-Amino-2-[4-(butoxy)phenyl]ethanol

Uniqueness

2-Amino-2-[4-(pentyloxy)phenyl]ethanol is unique due to its specific pentyloxy group, which imparts distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

157142-49-9

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

2-amino-2-(4-pentoxyphenyl)ethanol

InChI

InChI=1S/C13H21NO2/c1-2-3-4-9-16-12-7-5-11(6-8-12)13(14)10-15/h5-8,13,15H,2-4,9-10,14H2,1H3

InChI Key

IXAKQAQBCHXBOT-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(CO)N

Origin of Product

United States

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